
异维A酸
描述
科学研究应用
作用机制
异维A酸通过与调节基因转录的核受体结合发挥作用。 这种结合改变了参与细胞分化、增殖和凋亡的基因的表达 . 异维A酸的分子靶点包括维甲酸受体和维甲酸X受体,它们参与调节基因表达 .
生化分析
Biochemical Properties
Isoacitretin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to retinoid receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin, which help normalize the growth cycle of skin cells . These interactions inhibit excessive cell growth and keratinization, reducing the thickening of the skin, plaque formation, and scaling .
Cellular Effects
Isoacitretin influences various types of cells and cellular processes. It modulates cell proliferation, differentiation, and apoptosis, particularly in hyperproliferative conditions such as psoriasis . Isoacitretin affects cell signaling pathways by binding to nuclear retinoid receptors, which regulate gene expression and cellular metabolism . This regulation leads to the normalization of epidermal cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of Isoacitretin involves its binding to retinoid receptors (RARs and RXRs) in the skin . This binding alters gene expression by activating or repressing specific genes involved in cell growth and differentiation . Isoacitretin also undergoes isomerization to its 13-cis form, which further contributes to its biological activity . The compound’s effects are mediated through changes in gene expression, enzyme inhibition or activation, and interactions with cellular retinoic acid binding proteins (CRABPs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoacitretin change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . Studies have shown that Isoacitretin maintains its activity over extended periods, with significant effects on cellular differentiation and proliferation observed even after prolonged exposure . The temporal association of laboratory value increases with Isoacitretin treatment is not always consistent .
Dosage Effects in Animal Models
The effects of Isoacitretin vary with different dosages in animal models. At lower doses, Isoacitretin shows limited toxicity but may not significantly impact tumor growth . Higher doses, however, can lead to toxic side effects, including hypervitaminosis A symptoms such as alopecia, mucocutaneous drying, and hypertriglyceridemia . The dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
Isoacitretin is metabolized primarily by the liver, giving rise to its 13-cis isomer and other metabolites . The metabolic pathways involve interconversion between Isoacitretin and its 13-cis form, followed by further metabolism into chain-shortened breakdown products and conjugates . These metabolites are excreted through bile and urine .
Transport and Distribution
Isoacitretin is transported and distributed within cells and tissues through binding to cellular retinoic acid binding proteins (CRABPs) . It is primarily metabolized in the liver, and its metabolites are distributed to various tissues . The compound’s transport and distribution are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
Isoacitretin exhibits differential subcellular localization, with significant accumulation in the nuclear fraction of cells . This localization is crucial for its biological activity, as it allows Isoacitretin to interact with nuclear retinoid receptors and regulate gene expression . The compound’s subcellular distribution is influenced by its binding properties and interactions with cellular retinoid-binding proteins .
准备方法
异维A酸是由维A酸异构化形成的。合成路线包括通过异构化过程将维A酸转化为异维A酸。 此过程可以在体内发生,其中维A酸被代谢为异维A酸 . 异维A酸的工业生产方法通常涉及使用高效液相色谱 (HPLC) 来分离和纯化该化合物 .
化学反应分析
异维A酸会发生各种化学反应,包括:
氧化: 异维A酸可以被氧化形成不同的代谢物。
还原: 该化合物可以在特定条件下发生还原反应。
异构化: 异维A酸可以异构化为其他形式的类维生素A。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂. 由这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
异维A酸与其他类维生素A,如维A酸和异维A醇相似。 它具有使其与众不同的独特特性:
- 维A酸
- 异维A醇
- 维甲酸
维A酸: 异维A酸是维A酸的异构体,具有相似的治疗效果,但药代动力学特性不同.
异维A醇: 异维A酸和异维A醇均用于治疗严重的皮肤病,但它们的作用机制和副作用谱不同. 类似的化合物包括:
异维A酸独特的异构体结构及其与核受体的特异性结合使其成为研究和治疗应用中的宝贵化合物。
属性
IUPAC Name |
(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-UGOGCBOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316817 | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69427-46-9 | |
| Record name | 13-cis-Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69427-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacitretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK59Y5A02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 13-cis-Acitretin (isoacitretin) is the major metabolite of acitretin, formed via isomerization. [, , , ] This interconversion can occur non-enzymatically, catalyzed by glutathione, a molecule widely distributed in vivo. [, ]
A: While both compounds exhibit biological activity, their potency and effects can vary. For instance, 13-cis-acitretin shows weaker induction of human acute promyelocytic leukemia cell (HL-60 cells) differentiation compared to acitretin. [] Interestingly, 13-cis-acitretin acts synergistically with acitretin, as well as with its other geometrical isomers (9-cis-acitretin and 9,13-di-cis-acitretin) on HL-60 cells. [] In human epidermal keratinocytes, both 9-cis-acitretin and 13-cis-acitretin more strongly suppress the expression of keratinocyte differentiation markers (keratin 1 and keratin 10) compared to acitretin or 9,13-di-cis-acitretin. []
A: 13-cis-Acitretin shares the same molecular formula (C20H28O3) and molecular weight (328.4 g/mol) as its trans-isomer, acitretin. []
A: The cis configuration significantly influences the pharmacokinetics and pharmacodynamics of 13-cis-acitretin. [] For example, 13-cis-acitretin is primarily metabolized via glucuronidation in the liver, while acitretin undergoes a wider range of metabolic processes. [] This difference may contribute to the different biological activities observed for these isomers. [] Additionally, the presence of the 13-cis double bond in 13-cis-acitretin may affect its binding affinity to retinoid receptors, further contributing to the observed differences in biological activity.
A: Acitretin is susceptible to photoisomerization under natural light, leading to the formation of various geometrical isomers, including 13-cis-acitretin. [, ] This process reaches an equilibrium state with a specific isomeric composition. [] To maintain stability during analysis, using L-ascorbic acid and yellow light (589 nm) can ensure consistent recovery of both acitretin and 13-cis-acitretin. []
A: While acitretin is rapidly eliminated from the body, 13-cis-acitretin tends to persist longer. [, ] This difference can be attributed to their distinct metabolic pathways and tissue distribution patterns. [, ] In rats, acitretin exhibits a short elimination half-life (70 min in plasma and 68 +/- 9 min in tissues) and minimal storage in adipose tissue. [] Conversely, etretinate, the prodrug of acitretin, displays a longer elimination half-life due to its accumulation in adipose tissue. [, ]
A: Obese Zucker rats exhibit lower systemic clearance of etretinate and reduced formation clearance of acitretin compared to lean rats. [] This difference suggests that obesity may influence the metabolism and elimination of these retinoids.
A: Yes, alcohol consumption has been shown to influence the conversion of acitretin to etretinate. [] Patients consuming alcohol exhibited detectable etretinate plasma concentrations, with some reaching teratogenic levels, highlighting the importance of considering alcohol consumption in patients undergoing acitretin treatment. []
A: While acitretin is typically eliminated from plasma within a month, it can persist in subcutaneous fat for much longer. [] In some cases, both acitretin and etretinate were detectable in fat and plasma even after 29 months of treatment cessation. [] This prolonged presence in tissues highlights the importance of long-term monitoring and contraceptive measures.
A: Yes, trace amounts of acitretin and 13-cis-acitretin have been detected in the breast milk of a lactating woman undergoing acitretin therapy. [] Although the amount transferred to the infant is estimated to be low, the potential toxicity of these retinoids necessitates caution.
A: Acitretin and its metabolites, including 13-cis-acitretin, are known teratogens. [, , ] This means they can cause birth defects if taken during pregnancy. The prolonged presence of these compounds in tissues, especially adipose tissue, even after treatment discontinuation, necessitates long-term contraceptive measures in women of childbearing age. [, ]
A: High-performance liquid chromatography (HPLC) is the most commonly used technique for quantifying acitretin, 13-cis-acitretin, and other related metabolites in various biological matrices, including plasma, skin, and adipose tissue. [, , , , , , , , , , ]
A: Yes, achieving high sensitivity in the analysis is crucial due to the teratogenic nature of these retinoids and their relatively low concentrations in some biological samples. [] Additionally, preventing isomerization during sample preparation and analysis is essential for accurate quantitation. []
A: Research suggests that acitretin may induce its own metabolism. [] While pretreatment with phenobarbital moderately increases acitretin clearance, pretreatment with beta-naphthoflavone leads to a substantial increase in clearance, suggesting the involvement of specific cytochrome P450 enzymes in acitretin metabolism. []
A: Research on acitretin and its metabolites, including 13-cis-acitretin, emerged in the 1980s following the introduction of etretinate for treating severe psoriasis. [, ] Early studies focused on characterizing the pharmacokinetic properties of these retinoids and understanding their metabolic pathways. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


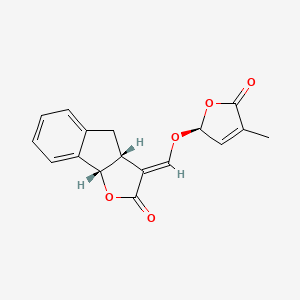

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

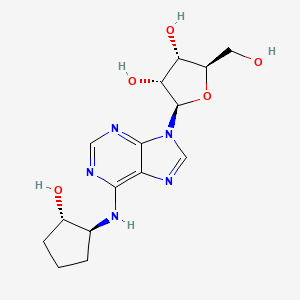
![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)
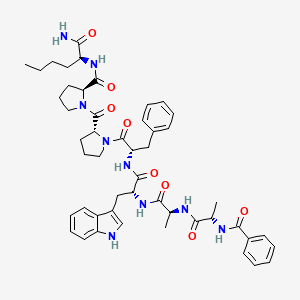
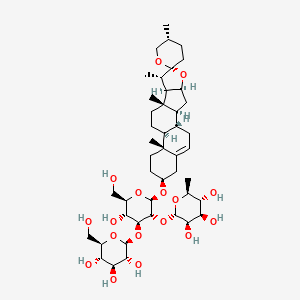


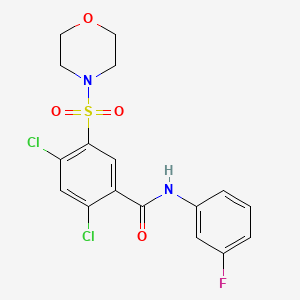
![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)


